molecular formula C4H10ClF2N B3006490 4,4-Difluorobutan-2-amine hydrochloride CAS No. 1803608-35-6

4,4-Difluorobutan-2-amine hydrochloride

Cat. No. B3006490
CAS RN: 1803608-35-6
M. Wt: 145.58
InChI Key: BNZHXJRGUXTACS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and materials science. Paper describes a synthetic sequence for a related compound, 4,4-difluorochlorambucil, which was not completed due to the hydrolytic instability of an intermediate amine. This suggests that the synthesis of fluorinated amines, such as 4,4-Difluorobutan-2-amine, may present challenges in terms of stability. The reaction sequence involved the use of sulfur tetrafluoride and subsequent hydrogenation, indicating the use of strong fluorinating agents and reductive conditions in the synthesis of such compounds.

Molecular Structure Analysis

While the molecular structure of 4,4-Difluorobutan-2-amine hydrochloride is not directly analyzed in the papers, the structural analysis of other fluorinated compounds can be informative. For example, paper discusses the crystal and molecular structures of acyclic sulfur−nitrogen compounds with fluorosulfonyl or (trifluoromethyl)sulfonyl groups. The study highlights the electron delocalization in these compounds and the shortening of the S−N bond upon deprotonation. This information can be extrapolated to suggest that 4,4-Difluorobutan-2-amine hydrochloride may also exhibit interesting electronic properties due to the presence of fluorine atoms.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 4,4-Difluorobutan-2-amine hydrochloride. However, the synthesis routes described in papers and involve reactions such as hydrogenation and the use of sulfur tetrafluoride, which could be relevant to the chemical reactivity of fluorinated amines. The stability of these compounds during synthesis and the potential for hydrolytic instability are important considerations for their chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluorobutan-2-amine hydrochloride are not detailed in the provided papers. Nonetheless, the fluorine atoms in the compound are likely to influence its properties significantly. For instance, fluorinated compounds often exhibit increased thermal and chemical stability, as well as unique electronic properties. The NMR investigations of related alkanes and alkenes in paper provide valuable information on the chemical shifts and coupling constants that could be expected for fluorinated compounds, which may be useful for understanding the properties of 4,4-Difluorobutan-2-amine hydrochloride.

Scientific Research Applications

Asymmetric Synthesis

The compound has been used in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This process, utilizing N-perfluorobutanesulfinyl imine substituent, provides excellent diastereoselectivity and allows straightforward removal of the sulfinyl group with HCl to yield highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).

Synthesis of Fluorinated Compounds

4,4-Difluorobutan-2-amine hydrochloride plays a role in the synthesis of various fluorinated compounds. It has been involved in the production of fluorinated butanolides and butenolides, which are crucial in the development of new materials and pharmaceuticals (Paleta, Volkov, & Hetflejš, 2000).

Amination Processes

The compound is used in the amination of materials like chloromethylated polystyrene. This application is essential in polymer science and engineering, where modification of material properties is needed (Kawabe & Yanagita, 1971).

Chemical Modification and Synthesis

4,4-Difluorobutan-2-amine hydrochloride is involved in the chemical modification and synthesis of various compounds. It has been used in the synthesis of compounds like 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, demonstrating its versatility in chemical synthesis (Buss, Coe, & Tatlow, 1997).

Photophysical Studies

The compound is significant in photophysical studies, where its interactions with different proton donors are analyzed. This research is crucial in the field of materials science, particularly in the development of new sensing materials (Castaneda, Denisov, & Schreiber, 2001).

Environmental Science

In environmental science, 4,4-Difluorobutan-2-amine hydrochloride is used in processes like the photocatalytic hydrodefluorination of perfluoroarenes, which is significant in reducing the environmental impact of fluorinated compounds (Senaweera, Singh, & Weaver, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4-difluorobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZHXJRGUXTACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorobutan-2-amine hydrochloride

CAS RN

1803608-35-6
Record name 4,4-difluorobutan-2-amine hydrochloride
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